Demeton-S-methyl

描述

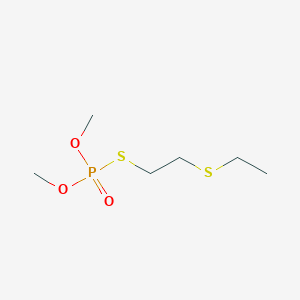

Structure

3D Structure

属性

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBQKRLKWNIYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS2, Array | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037521 | |

| Record name | Demeton-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Demeton-s-methyl is a pale yellow oil. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), Oily, colorless to pale yellow liquid with an unpleasant odor; [ACGIH], COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Demeton-S-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

192 °F at 0.15 mmHg (EPA, 1998), 74 °C at 0.15 mm Hg; 92 °C at 0.2 mm Hg; 102 °C at 0.40 mm Hg, at 0.13kPa: 118 °C | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in organic solvents, 600 g/kg dichloromethane at 20 °C; 600 g/kg propan-2-ol at 20 °C, Limited solubility in petroleum solvents. Readily soluble in most organic solvents (e.g. dischloromethane, propanol, toluene), Readily sol in common polar organic solvents (eg, alcohols, ketones, chlorinated hydrocarbons), ca. 200 g/L in dichloromethane, isopropanol, toluene, For more Solubility (Complete) data for DEMETON-S-METHYL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.33 | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.207 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.21 at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.9 | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00036 mmHg at 68 °F (EPA, 1998), 3X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.048 | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily colorless to pale yellow liquid, Colorless oil | |

CAS No. |

919-86-8 | |

| Record name | DEMETON-S-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Demeton-S-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, S-[2-(ethylthio)ethyl] O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Demeton-S-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-S-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU8BO5S9WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMETON-S-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DEMETON-S-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0705 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Demeton-S-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of Demeton-S-methyl, an organothiophosphate insecticide and acaricide. The information is presented to be a valuable resource for research and development professionals.

Chemical Identification and Structure

This compound, a member of the organophosphate family of chemicals, is a systemic and contact insecticide.[1] It functions by inhibiting acetylcholinesterase, an enzyme crucial for the normal function of the nervous system.[1] The technical material is a pale yellow, oily liquid with a characteristic sulfur-like odor.[1][2]

Below is a summary of the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate[2][3] |

| CAS Number | 919-86-8[2][4][5] |

| Molecular Formula | C₆H₁₅O₃PS₂[2][4][5][6] |

| SMILES String | CCSCCSP(=O)(OC)OC[5][7] |

| InChI | 1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3[5][6] |

| InChIKey | WEBQKRLKWNIYKK-UHFFFAOYSA-N[5][6] |

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of the this compound molecule.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its environmental fate and behavior.

| Property | Value |

| Molecular Weight | 230.3 g/mol [5][8] |

| Appearance | Pale yellow oil[1][5][8] |

| Density | 1.207 g/cm³ at 20°C[8][9] |

| Melting Point | < -25°C[2][9] |

| Boiling Point | 118°C at 1.0 mmHg[2][10]; Decomposes before reaching boiling point[2] |

| Vapor Pressure | 3.6 x 10⁻⁴ mmHg at 20°C[10]; 40 mPa at 20°C[1][7] |

| Water Solubility | 3.3 g/L (3300 mg/L) at 20°C[1][5] |

| Solubility in Organic Solvents | Readily soluble in most organic solvents including dichloromethane, 2-propanol, and toluene.[1][5] Limited solubility in petroleum solvents.[5] |

| Octanol-Water Partition Coefficient (log Kow) | 1.32[1] |

Experimental Protocols and Data

Detailed experimental protocols for the physicochemical and toxicological data are not extensively available in the public domain. However, key experimental findings are summarized below.

3.1. Hydrolysis

This compound is susceptible to hydrolysis, with the rate being pH-dependent. It hydrolyzes rapidly in alkaline conditions and more slowly in acidic and neutral aqueous media.[1] The reported half-lives at different pH values are:

-

pH 4: 63 days

-

pH 7: 56 days

-

pH 9: 8 days[9]

Methodology: While the specific standard guideline used for this hydrolysis study is not mentioned in the available literature, such studies are typically conducted following internationally recognized protocols, such as those from the OECD (e.g., OECD Guideline 111: Hydrolysis as a Function of pH). These protocols involve dissolving the test substance in sterile aqueous buffer solutions of different pH values, incubating them at a constant temperature in the dark, and periodically analyzing the concentration of the test substance.

3.2. Toxicological Data

Toxicological data are crucial for assessing the risk of a chemical. The median lethal dose (LD50) and median lethal concentration (LC50) are common metrics.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 60 mg/kg[11] |

| LD50 | Guinea Pig | Oral | 110 mg/kg[1] |

| LD50 | Rat | Dermal | 85 mg/kg[1] |

| LC50 | Rat | Inhalation (4h) | 500 mg/m³[1] |

Methodology: The specific guidelines for these toxicity studies are not provided in the search results. However, acute oral, dermal, and inhalation toxicity studies are generally performed according to standardized guidelines, such as the OECD Test Guidelines (e.g., TG 401, 402, and 403 for oral, dermal, and inhalation toxicity, respectively). These protocols involve administering the substance to laboratory animals and observing them for a specified period for signs of toxicity and mortality.

Reactivity and Stability

This compound is incompatible with alkaline materials.[1] When heated to decomposition, it emits very toxic fumes of phosphorus and sulfur oxides.[1][9][12] With prolonged storage, this compound can become more toxic due to the formation of a sulfonium derivative.[2]

Logical Relationships in Chemical Synthesis

The commercial production of this compound typically involves the reaction of 2-(ethylthio)ethanol with dimethyl phosphorochloridothioate through esterification.[7] This synthesis pathway can be visualized as follows:

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound - ACGIH [acgih.org]

- 5. This compound | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [sitem.herts.ac.uk]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Cas 919-86-8,this compound | lookchem [lookchem.com]

- 10. 264. This compound and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 11. This compound Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide on the Acetylcholinesterase Inhibition Mechanism of Demeton-S-methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-S-methyl is an organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an AChE inhibitor. It details the molecular interactions, kinetic parameters of inhibition, and the downstream signaling consequences of AChE inactivation. This document also compiles quantitative data on the inhibitory potency of this compound and its primary metabolites, outlines relevant experimental protocols for studying AChE inhibition, and presents visual diagrams of the key pathways and processes involved.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, playing a vital role in the proper functioning of the central and peripheral nervous systems. Organophosphate compounds, such as this compound, are potent inhibitors of AChE. By inhibiting this enzyme, they cause an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of acetylcholine receptors and subsequent neurotoxic effects.[1][2] Understanding the precise mechanism of this inhibition is crucial for the development of therapeutic strategies for organophosphate poisoning and for the design of more selective and safer pesticides.

This compound, an organothiophosphate insecticide, and its oxidized metabolites, this compound sulfoxide and this compound sulfone, are all recognized as inhibitors of acetylcholinesterase.[3][4][5] This guide will delve into the intricacies of this inhibitory action.

Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound follows the general mechanism of action for organophosphate insecticides, which involves the formation of a stable, covalent bond with the enzyme's active site.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of two main subsites: the "anionic" subsite and the "esteratic" subsite. The anionic subsite is rich in aromatic amino acid residues and is responsible for binding the quaternary ammonium group of acetylcholine. The esteratic subsite contains the catalytic triad, composed of Serine-200, Histidine-440, and Glutamate-327 (numbering may vary slightly by species), which is responsible for the hydrolysis of the ester bond of acetylcholine.[2][6]

Covalent Modification of the Active Site

This compound acts as an irreversible inhibitor by phosphorylating the catalytically active serine residue (Ser-200) in the esteratic subsite of AChE. The process can be described in the following steps:

-

Binding: this compound enters the active site gorge of AChE.

-

Phosphorylation: The hydroxyl group of the Serine-200 residue performs a nucleophilic attack on the phosphorus atom of this compound. This results in the formation of a stable, covalent phosphotriester bond between the enzyme and the dimethyl phosphate group of the inhibitor. A leaving group is displaced in this process.

-

Inhibition: The phosphorylated enzyme is now inactive as the catalytic serine is blocked and can no longer participate in the hydrolysis of acetylcholine.[7]

This covalent adduct is very stable, leading to a long-lasting inhibition of the enzyme.

Spontaneous Reactivation and Aging

The phosphorylated AChE can undergo two competing processes: spontaneous reactivation and aging.

-

Spontaneous Reactivation: This is a slow, partial recovery of enzyme activity that occurs through the hydrolysis of the phosphorus-serine bond. For this compound, the inhibited AChE can reactivate spontaneously.[8]

-

Aging: This is a process where the phosphorylated enzyme undergoes a conformational change or the loss of an alkyl group from the phosphorus moiety, resulting in a more stable, negatively charged adduct that is resistant to reactivation by oxime antidotes. Mass spectrometry analysis of butyrylcholinesterase inhibited by this compound has identified the aged product as monomethoxyphosphorylated-serine.[9]

Quantitative Analysis of Inhibition

The potency of this compound and its metabolites as AChE inhibitors is quantified by various kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the second-order rate constant of inhibition (kᵢ).

Inhibition Constants

The following tables summarize the available quantitative data for the inhibition of acetylcholinesterase by this compound and its metabolites. It is important to note that IC50 values can vary depending on the enzyme source, substrate concentration, and incubation time.[3]

| Compound | Enzyme Source | IC50 (M) | Reference |

| This compound | Human Blood Serum Cholinesterase | 1.65 x 10⁻⁶ | [3] |

| Sheep Erythrocyte Cholinesterase | 6.5 x 10⁻⁵ | [3] | |

| Rat Brain Cholinesterase | 9.52 x 10⁻⁵ | [3] | |

| This compound sulfoxide (Oxydemeton-methyl) | Human Blood Serum Cholinesterase | 2.7 x 10⁻⁵ | [3] |

| Sheep Erythrocyte Cholinesterase | 4.1 x 10⁻⁵ | [3] | |

| Rat Brain Cholinesterase | 1.43 x 10⁻³ | [3] | |

| This compound sulfone | Human Blood Serum Cholinesterase | 4.3 x 10⁻⁵ | [3] |

| Sheep Erythrocyte Cholinesterase | 2.3 x 10⁻⁵ | [3] |

Kinetic Rate Constants for Human Acetylcholinesterase

A detailed kinetic analysis of the interaction between this compound and human acetylcholinesterase has provided the following rate constants:

| Parameter | Value | Unit | Reference |

| Second-order rate constant of inhibition (kᵢ) | 0.0422 | µM⁻¹ min⁻¹ | [8] |

| Spontaneous reactivation constant (kₛ) | 0.0202 | min⁻¹ | [8] |

| Aging constant (kₐ) | 0.0043 | min⁻¹ | [8] |

These values indicate a complex kinetic profile involving simultaneous inhibition, spontaneous reactivation, and aging of the enzyme.[8]

Experimental Protocols

The determination of AChE activity and the inhibitory potency of compounds like this compound are commonly performed using the Ellman method.

Principle of the Ellman Method

This colorimetric assay is based on the measurement of the rate of formation of thiocholine, which is produced upon the hydrolysis of the substrate acetylthiocholine by AChE. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Detailed Protocol for IC50 Determination

Materials:

-

Acetylcholinesterase (e.g., from human erythrocytes or electric eel)

-

This compound (and its metabolites)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO, keeping the final solvent concentration in the assay below 1% to avoid solvent-induced inhibition).

-

Prepare a series of dilutions of this compound in phosphate buffer to achieve the desired final concentrations.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a 14 mM solution of ATCI in deionized water (prepare fresh).

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL phosphate buffer + 20 µL DTNB + 20 µL deionized water.

-

Control (100% activity): 140 µL phosphate buffer + 10 µL AChE solution + 20 µL DTNB + 20 µL solvent control.

-

Test Sample: 140 µL phosphate buffer + 10 µL AChE solution + 20 µL DTNB + 10 µL of each this compound dilution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.

-

Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To all wells except the blank, add 20 µL of the ATCI solution to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Downstream Signaling Consequences

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of postsynaptic acetylcholine receptors (AChRs). There are two main types of AChRs: muscarinic and nicotinic receptors, each with distinct downstream signaling pathways.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).

-

M1 and M3 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction and glandular secretion.[10][11][12][13]

-

M2 Receptors: These receptors are coupled to Gi/o proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway generally has inhibitory effects, such as slowing the heart rate.[11]

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), leading to depolarization of the postsynaptic membrane and the generation of an action potential.

-

α4β2 Receptors: This is a major nAChR subtype in the brain. Its activation leads to increased Na⁺ and K⁺ permeability, resulting in postsynaptic excitation.[14][15] Metabotropic signaling pathways involving Src, Syk, and PLCγ1 have also been identified, leading to the activation of PKCβII.[16]

-

α7 Receptors: These receptors have a high permeability to Ca²⁺. The influx of Ca²⁺ acts as a second messenger, activating various intracellular signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways, which are involved in processes like neuroprotection and inflammation.[10][13]

Visualizations

Mechanism of Acetylcholinesterase Inhibition

Caption: Covalent inhibition of Acetylcholinesterase by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value using the Ellman method.

Downstream Signaling of M1/M3 Muscarinic Receptors

Caption: Simplified signaling pathway of M1/M3 muscarinic acetylcholine receptors.

Downstream Signaling of α7 Nicotinic Receptor

Caption: Key downstream signaling pathways of the α7 nicotinic acetylcholine receptor.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the covalent phosphorylation of the active site serine residue. This irreversible inhibition leads to the accumulation of acetylcholine and the subsequent hyperstimulation of muscarinic and nicotinic receptors, resulting in a state of cholinergic crisis. The inhibitory potency of this compound is comparable to its sulfoxide and sulfone metabolites, although variations exist depending on the biological system. The complex kinetics of inhibition, involving spontaneous reactivation and aging, highlight the intricate nature of the interaction between this organophosphate and its target enzyme. A thorough understanding of this mechanism is fundamental for the fields of toxicology, pharmacology, and drug development, particularly in the context of managing organophosphate poisoning and designing safer alternatives.

References

- 1. This compound | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 264. This compound and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound sulfone [sitem.herts.ac.uk]

- 6. molecular-casenet.rcsb.org [molecular-casenet.rcsb.org]

- 7. Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: this compound as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinetic study of the inhibition of human cholinesterases by this compound shows that cholinesterase-based titration methods are not suitable for this organophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. atsjournals.org [atsjournals.org]

- 14. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 15. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

- 16. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Demeton-S-methyl in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Demeton-S-methyl in mammalian species. This compound is an organophosphate insecticide and acaricide, and its use has been largely discontinued in many regions due to its high toxicity.[1] This document synthesizes key findings on its acute, subchronic, and chronic toxicity, toxicokinetics, mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental effects to serve as a resource for researchers and professionals in toxicology and drug development.

Executive Summary

This compound is a potent cholinesterase inhibitor, exerting its toxic effects through the disruption of the nervous system.[2][3] It is classified as a highly toxic substance by the World Health Organization.[1] The compound is readily absorbed via oral, dermal, and inhalation routes and is metabolized in the body to its sulfoxide and sulfone derivatives, which are also toxicologically active.[1][2] The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis.[4] While in vivo studies have generally shown no evidence of carcinogenicity or teratogenicity, some in vitro mutagenicity tests have produced equivocal results.[5]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate | [2] |

| CAS Number | 919-86-8 | [1] |

| Molecular Formula | C6H15O3PS2 | [1] |

| Molecular Weight | 230.3 g/mol | [1] |

| Appearance | Pale yellow oil with a sulfur-like odor | [2] |

| Water Solubility | 3.3 g/L at 20°C | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed into the body through various routes of exposure, including the digestive tract, respiratory system, and skin.[2] Following absorption, it is distributed throughout the body. The primary metabolic pathway involves the oxidation of the thioether side chain to form this compound sulfoxide (oxydemeton-methyl) and subsequently this compound sulfone.[1][5] O-demethylation also occurs.[6] These metabolites, particularly the sulfoxide and sulfone, are also potent cholinesterase inhibitors.[4][6] Animal studies indicate that this compound and its metabolites are primarily excreted in the urine.[1] Studies in mice have shown that 97% of an administered dose was eliminated from the body within 15 hours.[7]

Caption: Metabolic pathway of this compound in mammals.

Mechanism of Action

The primary mechanism of toxicity for this compound and its active metabolites is the inhibition of acetylcholinesterase (AChE).[2][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of muscarinic and nicotinic receptors. This results in a range of clinical signs of cholinergic toxicity, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and ultimately respiratory failure.[1][2]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Acute Toxicity

This compound exhibits high acute toxicity in mammals through oral, dermal, and inhalation routes of exposure. The clinical signs of acute toxicity are consistent with cholinesterase inhibition.

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 / LC50 | Reference |

| Rat (M & F) | Oral | 35 mg/kg | [7] |

| Rat | Oral | 60 mg/kg | [2] |

| Rat | Oral | 30 mg/kg | [6] |

| Rat | Dermal | 85 mg/kg | [2] |

| Rat (M) | Intravenous | 23.7 mg/kg | [7] |

| Rat (F) | Intravenous | 21.7 mg/kg | [7] |

| Rat | Inhalation (4h) | 500 mg/m³ | [2][6] |

| Rat (M) | Inhalation (4h) | 310 mg/m³ | [4] |

| Rat (F) | Inhalation (4h) | 210 mg/m³ | [4] |

| Guinea Pig | Oral | 110 mg/kg | [2] |

| Guinea Pig | Intraperitoneal | 85 mg/kg | [7] |

| Mouse | Intravenous | 21.7-25 mg/kg | [7] |

| Mouse | Subcutaneous | 21.8 mg/kg | [7] |

| Cat | Dermal | >500 mg/kg | [7] |

Subchronic and Chronic Toxicity

Repeated exposure to this compound at lower doses can lead to cumulative inhibition of cholinesterase and other toxic effects.

Table 2: Subchronic and Chronic Toxicity of this compound and its Metabolites

| Species | Compound | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Rat | This compound | 2 years | Diet | 1 ppm (0.036 mg/kg bw/day) | 10 ppm | Cholinesterase inhibition | [8] |

| Rat | This compound sulfone | 3 months | Diet | 1 ppm | 3 ppm | Marginal depression of cholinesterase activity | [7] |

| Dog | Oxydemeton-methyl | 2 years | Diet | 2 ppm | 10 ppm | Cholinesterase depression | [7] |

| Dog | This compound sulfoxide | 3 months | Diet | 10 ppm | 20 ppm | Minimal effect on red blood cell cholinesterase | [7] |

Genotoxicity

The genotoxicity of this compound has been evaluated in a number of in vitro and in vivo assays, with some conflicting results. While some in vitro tests, such as mutagenicity studies in microbes and effects on sex chromosomes in fruit flies, have indicated a mutagenic potential, in vivo studies have generally been negative.[2][5] A gene mutation assay in mammalian cells in culture and a chromosome aberration assay in vivo have been identified as data gaps to fully assess its mutagenic potential.[9]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats. In a 2-year study in mice fed diets containing this compound, there was no evidence of a carcinogenic effect.[8] Similarly, a long-term study in rats did not reveal any carcinogenic potential.[8]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of this compound and its metabolites have been conducted. In a three-generation reproduction study in rats with oxydemeton-methyl, no adverse effects on reproduction were observed at the doses tested.[7] However, in a teratology study in rabbits, a slight decrease in mean fetal body weights was noted at the highest dose level, which also induced maternal toxicity.[5] No teratogenic effects were observed.[5] Daily oral doses of oxydemeton in pregnant rats caused decreased cholinesterase and body weight in the dams, but no evident effects on the fetuses.[2]

Experimental Protocols

In Vivo Toxicity Study Workflow

A generalized workflow for an in vivo toxicity study, as can be inferred from the cited literature, involves several key stages from dose preparation to data analysis.

Caption: Generalized workflow for an in vivo toxicity study.

Key Methodological Considerations from Cited Studies:

-

Acute Oral Toxicity (LD50): Typically involves administration of a single dose of the test substance to fasted animals (e.g., rats). Animals are observed for a set period (e.g., 14 days) for mortality and clinical signs of toxicity.

-

Subchronic/Chronic Dietary Studies: The test substance is incorporated into the diet of the animals (e.g., rats, dogs) at various concentrations for an extended period (e.g., 90 days, 2 years). Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry (including cholinesterase activity), and histopathology of major organs.

-

Reproductive Toxicity Studies: Often conducted over multiple generations (e.g., a three-generation study in rats). The test substance is administered to the parent generation before and during mating, gestation, and lactation. Effects on fertility, gestation, pup viability, and growth are assessed.

-

Developmental Toxicity (Teratology) Studies: The test substance is administered to pregnant animals (e.g., rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

Genotoxicity Assays:

Conclusion

This compound is a highly toxic organophosphate pesticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is characterized by high acute toxicity, and the primary concern for repeated low-level exposure is the cumulative inhibition of cholinesterase. While in vivo studies have not demonstrated carcinogenic or teratogenic potential, the equivocal results from some in vitro genotoxicity assays warrant consideration. The data summarized in this guide underscore the significant mammalian toxicity of this compound and provide a valuable resource for researchers and professionals in the fields of toxicology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. This compound [sitem.herts.ac.uk]

- 4. This compound (EHC 197, 1997) [inchem.org]

- 5. 697. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 6. This compound | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 264. This compound and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 8. 790. This compound and Related Compounds (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

An In-depth Technical Guide to the Environmental Fate and Degradation of Demeton-S-methyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl (S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate) is an organophosphate insecticide and acaricide. As a systemic and contact pesticide, it has been utilized to control a range of pests on various crops. Understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and for regulatory purposes. This technical guide provides a comprehensive overview of the degradation of this compound in soil and water, detailing its degradation pathways, kinetics, and the experimental methodologies used for its study.

Chemical Properties

| Property | Value |

| Chemical Formula | C₆H₁₅O₃PS₂ |

| Molar Mass | 230.28 g/mol |

| Water Solubility | 3.3 g/L at 20°C[1] |

| Vapor Pressure | 4.0 x 10⁻² Pa at 20°C |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.32 |

Degradation in Aqueous Environments

The degradation of this compound in water is primarily driven by chemical hydrolysis, with photodegradation also playing a role.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water. It is more rapid under alkaline conditions.[2][3]

Quantitative Data for Hydrolysis

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 4 | 22 | 63 days | AERU |

| 7 | 22 | 56 days | AERU |

| 9 | 22 | 8 days | AERU |

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

A standardized hydrolysis study for this compound would typically follow the OECD Guideline 111, "Hydrolysis as a Function of pH."

-

Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at various pH levels.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: A solution of this compound in a minimal amount of a water-miscible solvent is added to the buffer solutions to achieve a concentration that is less than half the water solubility and allows for accurate quantification.

-

Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 22°C) to prevent photodegradation.

-

Sampling: Aliquots of the test solutions are collected at appropriate time intervals.

-

Analysis: The concentration of this compound and its primary degradation products (Oxydemeton-methyl and Demeton-S-methylsulfone) in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The degradation rate constant (k) and the half-life (DT₅₀) are calculated assuming pseudo-first-order kinetics.

Photodegradation in Water

Information on the aqueous photolysis of this compound is limited. However, organophosphate pesticides can undergo photodegradation in the presence of sunlight. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is approximately 8 hours, suggesting that photochemical degradation is a relevant process. Further studies are needed to determine the quantum yield and specific rates of direct and indirect photolysis in water.

Experimental Protocol: Aqueous Photolysis Study

A typical aqueous photolysis study would involve:

-

Objective: To determine the rate of photodegradation of this compound in an aqueous solution when exposed to a light source simulating sunlight.

-

Test System: A sterile, buffered aqueous solution of this compound.

-

Light Source: A light source with a spectral output similar to natural sunlight, such as a xenon arc lamp.

-

Experimental Setup: The test solution is placed in quartz tubes (which are transparent to UV light) and irradiated. Dark controls are run in parallel to account for any degradation not caused by light.

-

Sampling and Analysis: Samples are taken at various time points and analyzed for the parent compound and degradation products using a validated analytical method like LC-MS.

-

Quantum Yield Calculation: The quantum yield, which is the efficiency of a photon in bringing about a chemical change, can be calculated from the degradation rate, the light intensity, and the molar absorption coefficient of the compound.

Degradation in Soil

In the soil environment, the degradation of this compound is a complex process involving both biotic (microbial) and abiotic (chemical) pathways. It is generally considered not to be persistent in soil.[4]

Aerobic Soil Degradation

Under aerobic conditions, this compound is rapidly degraded by soil microorganisms. The primary degradation pathway is the oxidation of the thioether sulfur to form Oxydemeton-methyl (this compound sulfoxide) and subsequently Demeton-S-methylsulfone.

Quantitative Data for Aerobic Soil Degradation

| Soil Type | Temperature (°C) | Half-life (DT₅₀) | Reference |

| Not specified (Lab study) | 20 | 2.7 days | AERU |

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

An aerobic soil metabolism study for this compound would be conducted as follows:

-

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Soil: A well-characterized soil with known properties (e.g., texture, organic carbon content, pH, microbial biomass). The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil at a concentration relevant to agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions and to trap any volatile degradation products (like ¹⁴CO₂).

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify total radioactivity and HPLC or GC to separate and identify the parent compound and its metabolites.

-

Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time to determine their respective half-lives (DT₅₀).

Anaerobic Soil Degradation

While less common in typical agricultural soils, anaerobic conditions can occur in flooded soils. Under these conditions, the degradation of this compound is expected to be slower than in aerobic environments.

Photodegradation on Soil Surfaces

Degradation Pathways and Experimental Workflows

Caption: Degradation pathway of this compound.

Caption: Experimental workflow for an aerobic soil degradation study.

Caption: Factors influencing this compound degradation.

Conclusion

The environmental fate of this compound is characterized by relatively rapid degradation in both soil and water, particularly under aerobic and alkaline conditions, respectively. The primary degradation pathway involves the oxidation of the thioether group, leading to the formation of Oxydemeton-methyl and Demeton-S-methylsulfone. While hydrolysis and microbial degradation are the dominant processes, photodegradation may also contribute to its dissipation. The provided experimental protocols, based on OECD guidelines, offer a framework for conducting robust studies to further elucidate the environmental behavior of this compound. More research is warranted to quantify the rates of photodegradation in aqueous and soil environments to complete the environmental fate profile of this compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. [PDF] [Analysis of this compound, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]

- 3. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Synthesis of Demeton-S-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical reactions involved in the production of Demeton-S-methyl, an organothiophosphate insecticide and acaricide. The document details the primary and alternative manufacturing routes, including the synthesis of key precursors, and presents available quantitative data and experimental protocols.

Introduction

This compound, with the chemical name S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate, is a systemic and contact insecticide and acaricide.[1][2] It functions as a cholinesterase inhibitor, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission in insects.[2] Historically, it was used in a mixture with its O-isomer, but the S-isomer was found to be more toxic to insects and subsequently used in a purified form.[2] This guide focuses on the chemical synthesis of the more potent S-isomer.

Primary Synthesis Pathway

The most common commercial production route for this compound involves a two-stage process: the synthesis of the key intermediate 2-(ethylthio)ethanol, followed by its esterification with O,O-dimethyl phosphorochloridothioate.[1]

Stage 1: Synthesis of 2-(ethylthio)ethanol

This intermediate is crucial for the primary synthesis pathway of this compound. There are two main methods for its preparation.

Chemical Reaction:

C₂H₅SH + C₂H₄O → C₂H₅SCH₂CH₂OH

Experimental Protocol:

A detailed experimental protocol for this reaction is described in U.S. Patent 3,213,144. The reaction is exothermic and is carried out in the presence of an ammonium hydroxide promoter to increase the reaction rate.[3]

-

Ethyl mercaptan and ethylene oxide are reacted in the presence of ammonium hydroxide.

-

The promoter is typically present in the range of 2 to 10 weight percent each of water and ammonia, based on the weight of the ethyl mercaptan.[3]

-

The reaction is maintained at temperatures in the range of 150 to 200°F (approximately 65 to 93°C).[3]

-

The pressure is kept within the range of 45 to 65 p.s.i.g.[3]

-

The resulting 2-(ethylthio)ethanol is recovered from the reaction mixture.[3]

Chemical Reaction:

C₂H₅SH + ClCH₂CH₂OH → C₂H₅SCH₂CH₂OH + HCl

Experimental Protocol:

Specific experimental details for this method are less commonly available in recent literature but it is a known synthetic route.[4] The reaction involves the nucleophilic substitution of the chloride in 2-chloroethanol by the thiolate anion of ethanethiol. A base is typically required to deprotonate the thiol and to neutralize the HCl byproduct.

Stage 2: Synthesis of O,O-dimethyl phosphorochloridothioate

This is the second key precursor required for the primary synthesis of this compound. Its synthesis is a multi-step process.

Experimental Protocol:

A process for the preparation of O,O-dimethyl phosphorochloridothioate is detailed in U.S. Patent 10,669,295 B2.[5]

-

Step 1: Formation of Thiophosphoryl Chloride (PSCl₃): Sulfur is reacted with phosphorus trichloride (PCl₃) to form PSCl₃.

-

Step 2: Formation of O-methyl phosphorodichloridothioate: The PSCl₃ is then reacted with methanol.

-

Step 3: Formation of O,O-dimethyl phosphorochloridothioate: O-methyl phosphorodichloridothioate is diluted with dichloromethane (CH₂Cl₂), and the temperature is adjusted to -5 to 5°C. "Methyl lye" (prepared from methanol and sodium hydroxide) is added over 2-3 hours while maintaining the temperature. The reaction mixture is stirred for an additional hour. The phases are then separated, and the product is isolated as a solution in CH₂Cl₂.[5]

Stage 3: Final Esterification to this compound

This final step involves the reaction of the two precursors synthesized in the previous stages.

Chemical Reaction:

(CH₃O)₂P(S)Cl + C₂H₅SCH₂CH₂OH → (CH₃O)₂P(S)OCH₂CH₂SC₂H₅ + HCl

Experimental Protocol:

The commercial production involves the esterification of 2-(ethylthio)ethanol with O,O-dimethyl phosphorochloridothioate.[1]

-

The reaction is typically carried out in an organic solvent such as toluene or dichloromethane.[6]

-

The reaction is conducted under controlled temperature and pH conditions to ensure high yield and purity.[6] A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct, which drives the reaction to completion.

-

After the reaction is complete, the mixture is typically washed with water to remove the salt byproduct and any unreacted starting materials.

-

The organic solvent is then removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under high vacuum.

Alternative Synthesis Pathways

While the primary pathway is the most common, other routes for the synthesis of this compound have been described.

Alkylation of Dimethyl Dithiophosphoric Acid

This route involves the reaction of dimethyl dithiophosphoric acid with 2-(ethylmercapto)-ethyl chloride.[2]

Chemical Reaction:

(CH₃O)₂P(S)SH + ClCH₂CH₂SC₂H₅ → (CH₃O)₂P(S)SCH₂CH₂SC₂H₅ + HCl

Experimental Protocol:

-

O,O-dimethyldithiophosphoric acid is prepared by reacting phosphorus pentasulfide with methanol in a solvent like toluene.[7]

-

The O,O-dimethyldithiophosphoric acid is then reacted with 2-(ethylthio)ethyl chloride.

-

The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

-

The product is isolated and purified using standard techniques such as extraction and distillation.

Reaction of Thiodiglycol with Dimethyl Thiophosphate

Another described synthesis method is the reaction between thiodiglycol and dimethyl thiophosphate.[2]

Chemical Reaction:

(HOCH₂CH₂)₂S + (CH₃O)₂P(S)OH → (CH₃O)₂P(S)OCH₂CH₂SCH₂CH₂OH + H₂O (and other products)

This reaction is less common and appears to be more complex, potentially leading to a mixture of products.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its precursors.

| Synthesis Step | Reactants | Product | Yield | Purity | Reference |

| Precursor Synthesis | |||||

| Synthesis of 2-(ethylthio)ethanol | Ethylene oxide, Ethanethiol | 2-(ethylthio)ethanol | 91.2% | - | U.S. Patent 3,213,144 |

| Synthesis of O,O-dimethyl phosphorochloridothioate | O-methyl phosphorodichloridothioate, Methanol, Sodium hydroxide | O,O-dimethyl phosphorochloridothioate | 85-88% | 94-95% | U.S. Patent 10,669,295 B2 |

| Synthesis of O,O-dimethyldithiophosphoric acid | Phosphorus pentasulfide, Methanol | O,O-dimethyldithiophosphoric acid | 91-93% | - | U.S. Patent 4,049,755 |

| Final Product Synthesis | |||||

| Esterification for this compound | 2-(ethylthio)ethanol, O,O-dimethyl phosphorochloridothioate | This compound | - | - | - |

Visualizations

The following diagrams illustrate the synthesis pathways described in this guide.

Caption: Primary synthesis pathway of this compound.

Caption: Alternative synthesis pathway via alkylation.

Chemical Reactions and Safety Considerations

The synthesis of this compound involves organophosphate chemistry, which requires careful handling due to the toxicity of the reactants, intermediates, and the final product.

-

Organophosphates: These compounds are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents. Partial oxidation can release toxic phosphorus oxides.

-

Thiols (Mercaptans): Ethanethiol has a strong, unpleasant odor and is flammable.

-

Ethylene Oxide: This is a highly flammable and toxic gas.

-

Phosphorus Halides: PCl₃ and its derivatives are corrosive and react violently with water.

All synthetic steps should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound is a multi-step process with a primary commercial route involving the esterification of 2-(ethylthio)ethanol with O,O-dimethyl phosphorochloridothioate. While the general principles of these reactions are well-established, detailed experimental protocols with specific quantitative data for the final synthesis step are not widely published in open literature, likely due to the industrial nature of the production. The information provided in this guide, compiled from patents and scientific databases, offers a thorough overview for research and development purposes. Researchers should exercise extreme caution when attempting to replicate these syntheses due to the hazardous nature of the chemicals involved.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. This compound | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 6. Oxydemeton-methyl (Ref: ENT 24964) [sitem.herts.ac.uk]

- 7. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Demeton-S-methyl (CAS 919-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Demeton-S-methyl (CAS 919-86-8), an organothiophosphate insecticide and acaricide. The document details key physical and chemical characteristics, outlines standardized experimental protocols for their determination, and visually represents its synthesis, mechanism of action, and analytical workflow through detailed diagrams. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development and environmental science, offering foundational data and methodologies for further study and application.

Introduction

This compound, with the CAS registry number 919-86-8, is an organophosphorus compound known for its systemic and contact insecticidal and acaricidal properties.[1] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[1][2] Understanding the physicochemical properties of this compound is fundamental for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection and quantification. This guide synthesizes available data on its core properties and provides insights into the experimental procedures used to determine them, adhering to internationally recognized standards.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various scientific sources and provide a comprehensive profile of the compound.

Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 919-86-8 | [3][4] |

| Chemical Name | S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate | [3] |

| Molecular Formula | C6H15O3PS2 | [3][4] |

| Molecular Weight | 230.28 g/mol | [3] |

| Appearance | Oily, colorless to pale-yellow liquid | [3] |

| Odor | Characteristic, sulfur-like | [3] |

Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | <25 °C | [3] |

| Boiling Point | 118 °C (decomposes before reaching boiling point) | [3] |

| Vapor Pressure | 0.0004 mmHg (at 20 °C) | [3] |

| Density | 1.2 g/cm³ | [3] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | 0.33 g/100 ml (at 20 °C) | [3] |

| Solubility in Organic Solvents | Readily soluble in most organic compounds. | [3] |

| Log P (Octanol-Water Partition Coefficient) | 2.047 | [5] |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[6] For a substance like this compound, which is a liquid at room temperature, its freezing point would be determined.

-

Principle: A small sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus: Common methods include the capillary tube method (using a liquid bath or a metal block for heating), a Kofler hot bar, or a melt microscope.[6] Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are also employed.[6]

-

Procedure (Capillary Method):

-

A small amount of the finely powdered substance is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heating apparatus alongside a calibrated thermometer.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Boiling Point (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7]

-

Principle: The liquid is heated, and the temperature at which it boils is measured. Since boiling point is pressure-dependent, the pressure at which the measurement is made must be recorded.

-

Apparatus: Methods include ebulliometry, dynamic methods (measuring vapor pressure as a function of temperature), and distillation methods.[7]

-

Procedure (Distillation Method):

-

A sample of the liquid is placed in a distillation flask with a side arm connected to a condenser.

-

A thermometer is positioned so that its bulb is just below the level of the side arm.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.

-

Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[8]

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

-

Apparatus: A thermostatically controlled shaker or stirrer, and an analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

-

Partition Coefficient (n-octanol/water) (OECD 107 & 117)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential.[9]

-

Principle: The substance is dissolved in a mixture of n-octanol and water, and the equilibrium concentrations in both phases are measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Apparatus: A shaker, centrifuge, and analytical instrumentation (HPLC, GC).

-

Procedure (Shake Flask Method - OECD 107):

-

A known amount of the test substance is added to a mixture of n-octanol and water in a vessel.[10]

-

The vessel is shaken until equilibrium is established.[10]

-

The two phases are separated by centrifugation.[10]

-

The concentration of the substance in each phase is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value (log Kow or log P) is commonly reported.

-

-

HPLC Method (OECD 117): This method estimates log Kow based on the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known log Kow values.[9]

Vapor Pressure (OECD 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[11]

-

Principle: The pressure of the vapor in equilibrium with the substance is measured at a constant temperature.

-